1-tert-Butylthian-1-ium
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Overview
Description
1-tert-Butylthian-1-ium is a chemical compound known for its unique structure and reactivity. It is a tertiary organolithium reagent, which means it contains a lithium atom bonded to a carbon atom that is also bonded to three other carbon atoms. This compound is widely used in organic synthesis due to its strong basicity and nucleophilicity.
Preparation Methods
1-tert-Butylthian-1-ium can be synthesized through several methods. One common synthetic route involves the reaction of tert-butyl chloride with lithium metal. This reaction is typically carried out in an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen in the air . The reaction conditions often include low temperatures and the use of hydrocarbon solvents to minimize degradation .
Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of specialized equipment to handle the reactive intermediates is also crucial in industrial settings .
Chemical Reactions Analysis
1-tert-Butylthian-1-ium undergoes a variety of chemical reactions, including:
Deprotonation: It is renowned for its ability to deprotonate carbon acids (C-H bonds).
Lithium-Halogen Exchange: It can be used for lithium-halogen exchange reactions, where it replaces a halogen atom in a molecule with a lithium atom.
Substitution Reactions: It can participate in substitution reactions, where it replaces a leaving group in a molecule with a tert-butyl group.
Common reagents used in these reactions include various halides and carbon acids. The major products formed depend on the specific reaction conditions and substrates used.
Scientific Research Applications
1-tert-Butylthian-1-ium has numerous applications in scientific research:
Organic Synthesis: It is used as a strong base and nucleophile in the synthesis of complex organic molecules.
Pharmaceuticals: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Materials Science: It is used in the preparation of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-tert-Butylthian-1-ium involves its strong basicity and nucleophilicity. The lithium-carbon bond in the compound is highly polarized, giving the carbon atom a significant negative charge. This makes it highly reactive towards electrophiles, allowing it to deprotonate carbon acids and participate in substitution reactions . The molecular targets and pathways involved depend on the specific reactions and substrates used.
Comparison with Similar Compounds
1-tert-Butylthian-1-ium can be compared with other organolithium compounds such as n-butyllithium and sec-butyllithium. While all these compounds are strong bases and nucleophiles, this compound is unique due to its tertiary structure, which provides steric hindrance and affects its reactivity . This makes it particularly useful in reactions where selective deprotonation or substitution is required.
Similar compounds include:
n-Butyllithium: A primary organolithium reagent with a linear structure.
sec-Butyllithium: A secondary organolithium reagent with a branched structure.
Properties
CAS No. |
62608-08-6 |
---|---|
Molecular Formula |
C9H19S+ |
Molecular Weight |
159.31 g/mol |
IUPAC Name |
1-tert-butylthian-1-ium |
InChI |
InChI=1S/C9H19S/c1-9(2,3)10-7-5-4-6-8-10/h4-8H2,1-3H3/q+1 |
InChI Key |
QUMKAYFDWCCTHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[S+]1CCCCC1 |
Origin of Product |
United States |
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